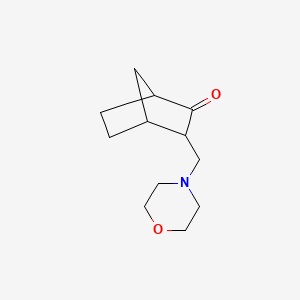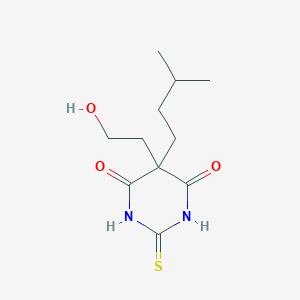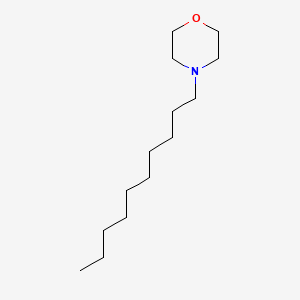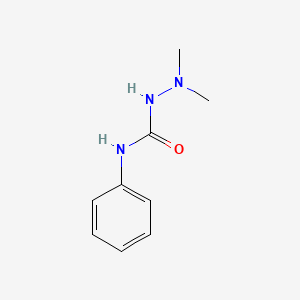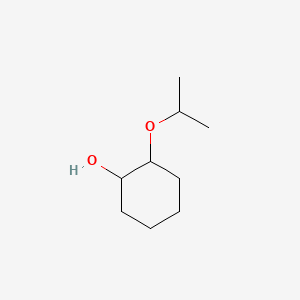
Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate is a complex organic compound that features a bromobenzoyl group, a pyridinyl group, and an indolizinedicarboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves esterification to introduce the diethyl ester groups, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and indolizine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the bromobenzoyl group, converting it to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyridinyl and indolizine moieties.
Reduction: Reduced benzyl derivatives.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The bromobenzoyl and pyridinyl groups are crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Diethyl 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate
- Diethyl 3-(4-fluorobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate
- Diethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate
Uniqueness
Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This feature can enhance its binding affinity and specificity in biological systems, making it a valuable compound for drug design and other applications.
特性
CAS番号 |
853319-40-1 |
|---|---|
分子式 |
C26H21BrN2O5 |
分子量 |
521.4 g/mol |
IUPAC名 |
diethyl 3-(4-bromobenzoyl)-5-pyridin-2-ylindolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C26H21BrN2O5/c1-3-33-25(31)21-20-10-7-9-19(18-8-5-6-15-28-18)29(20)23(22(21)26(32)34-4-2)24(30)16-11-13-17(27)14-12-16/h5-15H,3-4H2,1-2H3 |
InChIキー |
AUDWGOBAWASOPK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C=CC=C(N2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







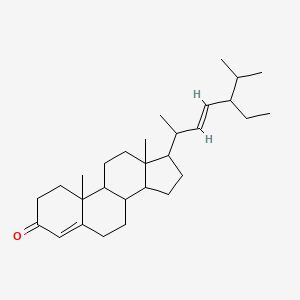
![2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)
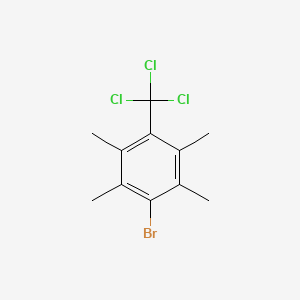
![9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B11959034.png)
